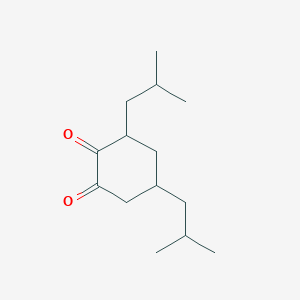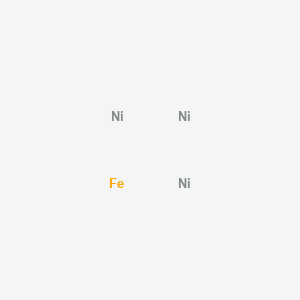
D-Arabinitol, 1,5-dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabinitol, 1,5-dibenzoate is a derivative of D-arabinitol, a pentitol (five-carbon sugar alcohol) that is commonly found in nature. This compound is characterized by the presence of two benzoate groups attached to the first and fifth carbon atoms of the D-arabinitol molecule. The addition of benzoate groups modifies the physical and chemical properties of the parent molecule, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinitol, 1,5-dibenzoate typically involves the esterification of D-arabinitol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
D-Arabinitol, 1,5-dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of D-arabinitol can be oxidized to form aldehydes or ketones.
Reduction: The benzoate groups can be reduced to form the corresponding alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoate groups.
Major Products Formed
Oxidation: Formation of D-arabinose or D-arabinitol ketones.
Reduction: Formation of D-arabinitol alcohols.
Substitution: Formation of D-arabinitol derivatives with various functional groups.
Applications De Recherche Scientifique
D-Arabinitol, 1,5-dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool for fungal infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of D-Arabinitol, 1,5-dibenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of certain enzymes, affecting metabolic processes. The benzoate groups can enhance the compound’s ability to interact with hydrophobic regions of proteins, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Arabinitol: The parent compound, a pentitol with similar chemical properties but without the benzoate groups.
L-Arabinitol: The enantiomer of D-arabinitol, with different stereochemistry.
Xylitol: Another pentitol with similar structure but different functional groups.
Uniqueness
D-Arabinitol, 1,5-dibenzoate is unique due to the presence of benzoate groups, which confer distinct physical and chemical properties. These modifications can enhance its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
5329-57-7 |
|---|---|
Formule moléculaire |
C19H20O7 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(5-benzoyloxy-2,3,4-trihydroxypentyl) benzoate |
InChI |
InChI=1S/C19H20O7/c20-15(11-25-18(23)13-7-3-1-4-8-13)17(22)16(21)12-26-19(24)14-9-5-2-6-10-14/h1-10,15-17,20-22H,11-12H2 |
Clé InChI |
UVZWLAGDMMCHPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



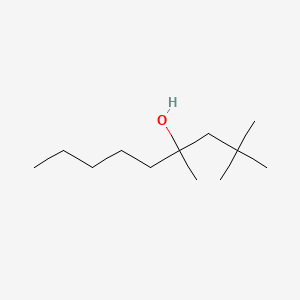
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
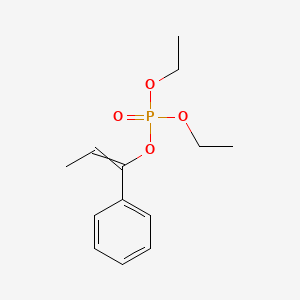
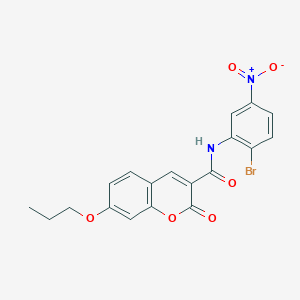
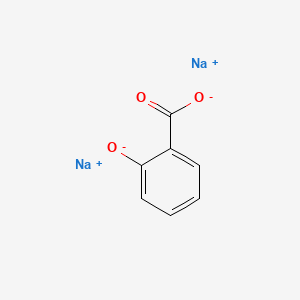
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
